3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid
Overview
Description
3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is an organic compound that belongs to the class of n-arylamides This compound contains a carboxamide group that is N-linked to an aryl group, specifically a bromopyridine moiety
Preparation Methods
The synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 5-bromopyridin-2-ylamine with an appropriate acylating agent under mild conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions are typically mild and do not require the use of metal catalysts .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include mild bases, organic solvents, and appropriate catalysts depending on the specific reaction. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid include:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar reactivity and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety and are used in similar research and industrial applications.
Indole derivatives: Indole-3-acetic acid and its derivatives have similar biological and chemical properties, making them useful in various scientific research applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in chemical synthesis.
Properties
IUPAC Name |
3-[(5-bromopyridin-2-yl)amino]-3-oxopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-1-2-6(10-4-5)11-7(12)3-8(13)14/h1-2,4H,3H2,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGRJZIJVZJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20834566 | |
Record name | 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20834566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834919-04-9 | |
Record name | 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20834566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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